molecular formula C36H62NO2P B8083255 (+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D

(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D

Cat. No. B8083255
M. Wt: 571.9 g/mol
InChI Key: QZOOWIDTNSERHK-UHUREWSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-N,N-Bis[(1S)-1-phenylethyl]-dinaphtho[2,1-D is a useful research compound. Its molecular formula is C36H62NO2P and its molecular weight is 571.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantioselective Carbonyl-Ene Reactions : Palladium(II) complexes of C2-bridged chiral diphosphines, including derivatives of dinaphtho[2,1-D, have been applied in enantioselective carbonyl-ene reactions. These complexes demonstrate high enantioselectivities, with ee values as high as 99.6%. This is significant for synthesizing enantiomerically pure compounds, which are important in pharmaceuticals (Luo et al., 2010).

  • Transition Metal-Catalyzed Asymmetric Reactions : Derivatives of dinaphtho[2,1-D are used as chiral ligands in various transition metal-catalyzed asymmetric reactions. These reactions are pivotal in the synthesis of chiral molecules with potential applications in drug development and other areas of chemical synthesis (Li et al., 2014).

  • Soluble Precursors for Perylene Bisimide : Dinaphtho derivatives have been used in the synthesis of soluble precursors for perylene bisimide (PBI), a compound with applications in organic electronics and photonics. These derivatives show unique reactivity, like sulfur-extrusion reactions, beneficial for creating high-performance organic materials (Hayakawa et al., 2020).

  • Highly Enantioselective Hydrogenation of Enamides : Novel chiral phosphine derivatives based on dinaphtho[2,1-D have been synthesized and applied in the highly enantioselective hydrogenation of enamides. These applications are important in the production of chiral amines, which are valuable in medicinal chemistry (Xiao et al., 1999).

  • Phosphine-Phosphoramidite Ligands for Asymmetric Hydrogenation : These ligands, including derivatives of dinaphtho[2,1-D, have been used in asymmetric hydrogenation involving various transition metals. They exhibit high enantioselectivities in hydrogenating different types of double bonds (Eggenstein et al., 2009).

  • Boron-Based Rotaxanes by Multicomponent Self-Assembly : Dinaphtho derivatives have been used in the synthesis of boron-based rotaxanes. These compounds have potential applications in molecular machines and nanotechnology (Christinat et al., 2008).

  • Synthesis of Phosphorus Heterocycles : Dinaphtho[2,1-D derivatives have been used in synthesizing a new family of phosphorus heterocycles, which might have applications in material science and organic chemistry (Reddy et al., 1991).

  • Non-Planar and Stimuli-Responsive Perylene Bisimide Analogues : Insertion of nitrogen into dinaphtho[2,1-D derivatives leads to the creation of non-planar and stimuli-responsive perylene bisimide analogues. These compounds have potential applications in novel functional materials (Hayakawa et al., 2019).

properties

IUPAC Name

N,N-bis[(1S)-1-cyclohexylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h25-36H,3-24H2,1-2H3/t25-,26-,29?,30?,31?,32?,33?,34?,35?,36?,40?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOOWIDTNSERHK-UHUREWSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N(C(C)C2CCCCC2)P3OC4CCC5CCCCC5C4C6C7CCCCC7CCC6O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCCC1)N([C@@H](C)C2CCCCC2)P3OC4CCC5CCCCC5C4C6C7CCCCC7CCC6O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.